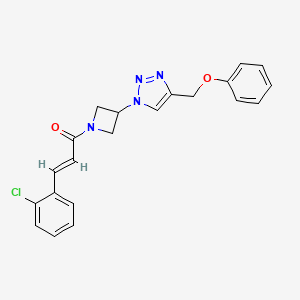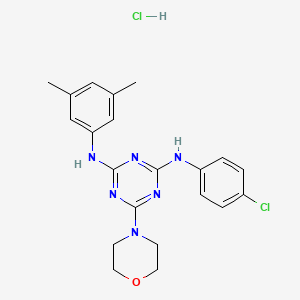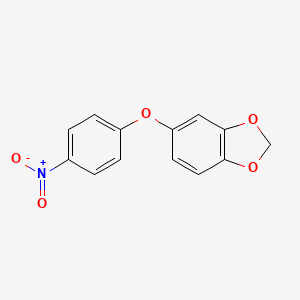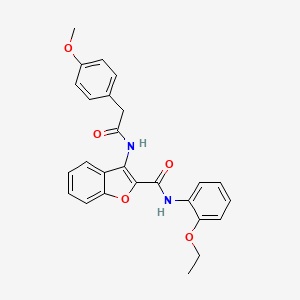![molecular formula C17H17N3O3 B2937198 N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide CAS No. 1705719-02-3](/img/structure/B2937198.png)
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide is a complex organic compound that features both indole and pyridone moieties
Aplicaciones Científicas De Investigación
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
Based on the structure of the compound, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures can influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The compound’s hydrophilic and lipophilic properties, as well as its molecular size and charge, will likely influence its bioavailability .
Result of Action
The compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of indole-2-carboxylic acid with a suitable amine derivative, followed by cyclization and functional group modifications to introduce the pyridone moiety . The reaction conditions often require the use of catalysts such as zinc chloride in ethanol at elevated temperatures (around 70°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is crucial in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole or pyridone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives and pyridone-based molecules, such as:
- 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid
- 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile
Uniqueness
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide is unique due to its specific combination of indole and pyridone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-13(11-20-8-4-3-7-16(20)22)10-18-17(23)15-9-12-5-1-2-6-14(12)19-15/h1-9,13,19,21H,10-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVUFRVCWZBGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(CN3C=CC=CC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937117.png)
![2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile](/img/structure/B2937118.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2937124.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2937129.png)


![2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine](/img/structure/B2937133.png)
![2-(4-ethoxyphenyl)-N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B2937134.png)

![N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2937138.png)
